molecular formula C6H5F2NOS B8210934 2,2-Difluoro-2-(thiophen-2-yl)acetamide

2,2-Difluoro-2-(thiophen-2-yl)acetamide

Cat. No.: B8210934
M. Wt: 177.17 g/mol
InChI Key: IVGKRHLMUSCNTH-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(thiophen-2-yl)acetamide is a fluorinated acetamide derivative featuring a thiophene aromatic heterocycle. Its structure combines a difluoro-substituted acetamide core with a thiophen-2-yl moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

2,2-difluoro-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NOS/c7-6(8,5(9)10)4-2-1-3-11-4/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGKRHLMUSCNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(thiophen-2-yl)acetamide typically involves the reaction of thiophene derivatives with fluorinated acetamides under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives .

Scientific Research Applications

2,2-Difluoro-2-(thiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

N,N-Diethyl-2,2-difluoroacetamide Derivatives

Compounds such as N,N-diethyl-2,2-difluoro-2-(4-fluorophenyl)acetamide (2d) and N,N-diethyl-2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetamide (2a) share the difluoroacetamide backbone but substitute the thiophene ring with aryl groups (e.g., fluorophenyl, trifluoromethylphenyl). These derivatives are synthesized via Pd-catalyzed α-arylation of trimethylsilyl enolates, yielding oils or solids after silica chromatography . Key differences include:

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in 2a ) increase electrophilicity compared to thiophene’s electron-rich sulfur atom.
  • Solubility: The diethylamino group in these compounds enhances lipophilicity, whereas the thiophene moiety may improve aqueous solubility due to polarizable sulfur.

Thiophene-Containing Acetamides

  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This analogue lacks fluorine substitution but includes dual thiophene rings, synthesized via sequential acylation and cyclization.
  • 2-(2-Imino-4-oxothiazolidin-5-yl)-N-(thiophen-2-yl)acetamide: Features a thiazolidinone ring fused to the acetamide, enabling hydrogen bonding and kinase inhibition. The thiophene group here enhances binding to hydrophobic pockets in biological targets .

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